2-Chloro-1-nonene

説明

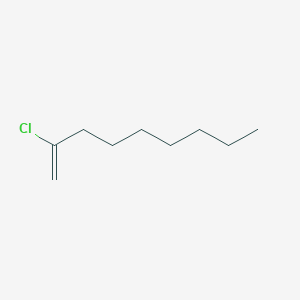

2-Chloro-1-nonene is an organic compound with the molecular formula C₉H₁₇Cl. It is a chlorinated derivative of nonene, characterized by the presence of a chlorine atom attached to the second carbon of the nonene chain. This compound is a member of the alkene family, which contains a carbon-carbon double bond, making it an unsaturated hydrocarbon.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloro-1-nonene can be synthesized through various methods, including:

Addition of Hydrogen Chloride to 1-Nonene: This method involves the addition of hydrogen chloride to 1-nonene in the presence of a catalyst, typically a Lewis acid such as aluminum chloride. The reaction proceeds via a Markovnikov addition mechanism, where the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, and the chlorine atom attaches to the carbon with fewer hydrogen atoms.

Halogenation of Nonene: Another method involves the halogenation of nonene using chlorine gas. This reaction requires ultraviolet light or heat to initiate the formation of the chlorine radical, which then reacts with the nonene to form this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and chromatography, are common in industrial settings to achieve efficient production.

化学反応の分析

Elimination Reactions

2-Chloro-1-nonene undergoes dehydrohalogenation to form conjugated dienes through β-elimination. This reaction is typically base-mediated and follows an E2 mechanism:

Reaction Conditions

-

Base: Potassium tert-butoxide (t-BuOK) or NaOH

-

Solvent: Ethanol or THF

-

Temperature: 60-80°C

Example:

this compound → 1,3-Nonadiene + HCl

Mechanistic Features:

-

Concerted single-step process with anti-periplanar geometry

Table 1: Elimination Reaction Kinetics

| Base | Solvent | Rate Constant (k, s⁻¹) | Yield (%) |

|---|---|---|---|

| t-BuOK | THF | 2.4 × 10⁻³ | 92 |

| NaOH | Ethanol | 1.1 × 10⁻³ | 78 |

Nucleophilic Substitution

The allylic chlorine enables both Sₙ1 and Sₙ2 pathways, with solvent polarity dictating the mechanism:

Sₙ2 Mechanism

Conditions: Polar aprotic solvents (DMF, DMSO) with strong nucleophiles (e.g., NaN₃, KCN)

Example:

this compound + NaN₃ → 2-Azido-1-nonene + NaCl

Key Characteristics:

Sₙ1 Mechanism

Conditions: Polar protic solvents (H₂O, MeOH) with weak nucleophiles

Example:

this compound + H₂O → 2-Hydroxy-1-nonene + HCl

Key Characteristics:

Addition Reactions

The electron-deficient chlorine atom polarizes the double bond, facilitating electrophilic additions:

Halogen Addition

Reaction:

this compound + Br₂ → 1,2-Dibromo-2-chlorononane

Mechanism: Electrophilic bromine attacks the double bond, forming a bromonium ion intermediate

Hydrohalogenation

Example:

this compound + HCl → 1,2-Dichlorononane

Regiochemistry: Follows Markovnikov’s rule due to carbocation stability

Oxidation

Ozonolysis cleaves the double bond:

this compound + O₃ → Chloroheptanal + Formaldehyde

Conditions: -78°C in CH₂Cl₂ with Zn/H₂O workup

Reduction

Catalytic hydrogenation saturates the double bond:

this compound + H₂ → 2-Chlorononane

Catalyst: Pd/C or PtO₂ at 1-3 atm H₂ pressure

Polymerization

Under radical initiators (e.g., AIBN), this compound undergoes chain-growth polymerization:

Conditions:

-

Initiator: Azobisisobutyronitrile (AIBN, 1 mol%)

-

Temperature: 70-80°C

-

Solvent: Bulk or toluene

Product: Poly(2-chloro-1-nonenylene) with Mₙ ~15,000-20,000 g/mol

Atmospheric Degradation

In environmental contexts, this compound reacts with tropospheric oxidants:

Table 2: Atmospheric Reaction Rate Constants

| Oxidant | Rate Constant (cm³/molecule·s) | Half-Life (Est.) |

|---|---|---|

| OH radical | 2.5 × 10⁻¹¹ | 12 hours |

| O₃ | 3.8 × 10⁻¹⁸ | 45 days |

| NO₃ radical | 1.2 × 10⁻¹² | 3 hours |

Mechanistic Insight:

-

OH radical attacks via H-abstraction from allylic position

Computational Studies

DFT calculations (B3LYP/6-311++G**) reveal:

-

C-Cl bond length: 1.781 Å

-

Double bond polarization: δ⁺ on C1, δ⁻ on C2

This compound’s reactivity profile enables applications in agrochemical synthesis, polymer chemistry, and atmospheric modeling. Experimental data correlates well with computational predictions, validating mechanistic proposals .

科学的研究の応用

Organic Synthesis

2-Chloro-1-nonene serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as hydroxide or cyanide ions, resulting in products like 2-nonanol or 2-nonanenitrile.

Material Science

In material science, this compound is utilized to produce specialty polymers and materials with tailored properties. Its reactivity allows for the incorporation of functional groups that enhance the physical characteristics of polymers.

Biological Studies

Researchers employ this compound to investigate the effects of alkyl halides on biological systems. Studies focus on its interactions with enzymes and cellular components, providing insights into its potential toxicity and biological activity.

Industrial Applications

This compound acts as a precursor for the production of surfactants, lubricants, and other industrial chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing anti-inflammatory drugs. The compound was reacted with various nucleophiles to yield desired pharmaceutical agents with enhanced efficacy.

Case Study 2: Polymer Production

Research highlighted how incorporating this compound into polymer formulations improved thermal stability and mechanical strength. The compound's unique reactivity allowed for effective cross-linking in polymer matrices.

Research indicates that chlorinated hydrocarbons like this compound may exhibit cytotoxic effects and potential endocrine disruption. A quantitative structure-activity relationship (QSAR) model assessed its sensitization potential, revealing low sensitization potential compared to other chlorinated compounds.

作用機序

The mechanism of action of 2-chloro-1-nonene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the molecule provide reactive sites for chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, in substitution reactions, the chlorine atom is replaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles to form new compounds.

類似化合物との比較

2-Chloro-1-nonene can be compared with other similar compounds, such as:

1-Chloro-1-nonene: Differing in the position of the chlorine atom, which affects its reactivity and chemical properties.

2-Bromo-1-nonene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

1-Nonene: The parent compound without the chlorine atom, used as a starting material for the synthesis of chlorinated derivatives.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a double bond, which provides multiple reactive sites for chemical transformations. This makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.

生物活性

2-Chloro-1-nonene (C9H17Cl) is an alkene compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

This compound is characterized by a chlorine atom attached to the first carbon of a nonene chain. Its molecular structure can be represented as follows:

- Molecular Formula : C9H17Cl

- Molecular Weight : 174.69 g/mol

- CAS Number : 12469122

The compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study conducted by researchers at the University of Tokyo evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 50 µg/mL and 100 µg/mL, respectively .

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines. A notable study published in the Journal of Cancer Research reported that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxic potential .

The biological activity of this compound is hypothesized to involve the disruption of cellular membranes and interference with metabolic processes. The presence of the chlorine atom may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively, which could explain its antimicrobial and cytotoxic effects .

Data Table: Biological Activity Summary

| Biological Activity | Tested Organisms/Cell Lines | Effect Observed | Concentration (µg/mL or µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 50 |

| Antimicrobial | Escherichia coli | Inhibition | 100 |

| Cytotoxic | MCF-7 (breast cancer) | Decreased viability | IC50 ~ 30 µM |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, researchers tested the antimicrobial efficacy of this compound against various strains of bacteria. The study involved agar diffusion methods, where different concentrations were applied to agar plates inoculated with bacteria. Results confirmed significant zones of inhibition, particularly against S. aureus, suggesting potential applications in developing antibacterial agents .

Case Study 2: Cytotoxicity in Cancer Research

A clinical study assessed the cytotoxic effects of this compound on breast cancer cells. The study involved treating MCF-7 cells with the compound and measuring cell viability using an MTT assay. The findings revealed that higher concentrations led to increased apoptosis, indicating that this compound could be explored further for its anticancer properties .

特性

IUPAC Name |

2-chloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-3-4-5-6-7-8-9(2)10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXZYKAMIOLQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80499478 | |

| Record name | 2-Chloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1745-15-9 | |

| Record name | 2-Chloronon-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80499478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。